molecular formula C16H18N2 B12996159 2,4-Diphenylcyclobutane-1,3-diamine

2,4-Diphenylcyclobutane-1,3-diamine

Cat. No.: B12996159
M. Wt: 238.33 g/mol
InChI Key: OFCIZBDOJOHGIO-UHFFFAOYSA-N
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Description

2,4-Diphenylcyclobutane-1,3-diamine is an organic compound with the molecular formula C16H18N2 It is a derivative of cyclobutane, featuring two phenyl groups and two amine groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylcyclobutane-1,3-diamine typically involves the [2+2] photocyclization of trans-cinnamic acid derivatives. This method yields cyclobutane derivatives, which can then be further functionalized to introduce the amine groups. The reaction conditions often require UV light to initiate the cyclization process, followed by subsequent chemical modifications to achieve the desired diamine structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to facilitate the [2+2] cycloaddition. The process is optimized to ensure high yields and purity of the final product. Post-synthesis, the compound undergoes purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenylcyclobutane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2,4-Diphenylcyclobutane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Diphenylcyclobutane-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    2,4-Diphenylcyclobutane-1,3-dicarboxylic acid: A structurally similar compound with carboxylic acid groups instead of amine groups.

    1,4-Diphenylcyclobutane-2,3-dicarboxylic acid: Another cyclobutane derivative with different substitution patterns.

Uniqueness: 2,4-Diphenylcyclobutane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

2,4-diphenylcyclobutane-1,3-diamine

InChI

InChI=1S/C16H18N2/c17-15-13(11-7-3-1-4-8-11)16(18)14(15)12-9-5-2-6-10-12/h1-10,13-16H,17-18H2

InChI Key

OFCIZBDOJOHGIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(C2N)C3=CC=CC=C3)N

Origin of Product

United States

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